molecular formula C14H28O2 B13756333 2-(1-Hexylcyclohexyl)oxyethanol

2-(1-Hexylcyclohexyl)oxyethanol

Cat. No.: B13756333
M. Wt: 228.37 g/mol
InChI Key: QKHMFGRNSYPTGV-UHFFFAOYSA-N
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Description

2-(1-Hexylcyclohexyl)oxyethanol is a glycol ether derivative characterized by a cyclohexane ring substituted with a hexyl group at the 1-position, linked to an ethoxyethanol moiety. This structure combines the hydrophobicity of the hexylcyclohexyl group with the polar ethoxyethanol chain, making it suitable for applications requiring balanced solubility, such as coatings, surfactants, or industrial solvents.

Properties

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-(1-hexylcyclohexyl)oxyethanol

InChI

InChI=1S/C14H28O2/c1-2-3-4-6-9-14(16-13-12-15)10-7-5-8-11-14/h15H,2-13H2,1H3

InChI Key

QKHMFGRNSYPTGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCCC1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hexylcyclohexyl)oxyethanol typically involves the reaction of 1-hexylcyclohexanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds as follows:

[ \text{C}6\text{H}{11}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hexylcyclohexyl)oxyethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone or hexylcyclohexanone.

    Reduction: Hexylcyclohexanol.

    Substitution: Various substituted ethers or alcohols, depending on the reagents used.

Scientific Research Applications

2-(1-Hexylcyclohexyl)oxyethanol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the study of membrane dynamics and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(1-Hexylcyclohexyl)oxyethanol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include phospholipids and membrane-bound enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hexyloxyethanol (Ethylene Glycol Monohexyl Ether)

  • CAS No.: 112-25-4
  • Molecular Formula : C₈H₁₈O₂
  • Structure: A linear hexyl chain attached to an ethoxyethanol group.
  • Toxicity: Causes respiratory distress, skin corrosion, and eye damage. First-aid measures include immediate decontamination and medical consultation . Applications: Used in industrial cleaners and coatings.

2-(1-Methylcyclohexyl)ethanol

  • CAS No.: 82495-11-2
  • Molecular Formula : C₉H₁₈O
  • Structure: Cyclohexane ring with a methyl substituent at the 1-position, linked to ethanol.
  • Key Differences :
    • The shorter methyl group (vs. hexyl) reduces hydrophobicity, likely lowering its persistence in lipid-rich environments.
    • Handling : Safety data emphasize skin and eye protection, though specific toxicity data are unavailable .

Cyclohexanemethanol

  • CAS No.: 100-49-2
  • Molecular Formula : C₇H₁₄O
  • Structure : Cyclohexane ring with a hydroxymethyl group.
  • Key Differences: Absence of the ethoxyethanol chain limits its utility as a surfactant. Hazards: Classified as irritating to eyes and skin. First-aid measures align with glycol ether protocols .

2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol

  • CAS No.: 55708-87-7
  • Molecular Formula : C₁₂H₂₂O₂
  • Structure: Cyclohexene ring with methyl and branched ethoxyethanol groups.
  • Key Differences: The unsaturated cyclohexene ring increases reactivity compared to the saturated cyclohexane in 2-(1-Hexylcyclohexyl)oxyethanol. Applications: Likely used in specialty polymers or fragrances due to its complex structure .

Comparative Data Table

Compound CAS No. Molecular Formula Key Structural Feature Toxicity Profile Applications
This compound Not Provided C₁₄H₂₈O₂ Hexylcyclohexyl + ethoxyethanol Inferred: Moderate skin/eye irritation Surfactants, Solvents
2-Hexyloxyethanol 112-25-4 C₈H₁₈O₂ Linear hexyl + ethoxyethanol Respiratory distress, skin corrosion Industrial cleaners
2-(1-Methylcyclohexyl)ethanol 82495-11-2 C₉H₁₈O Methylcyclohexyl + ethanol Limited data; handle with caution Specialty chemicals
Cyclohexanemethanol 100-49-2 C₇H₁₄O Cyclohexyl + hydroxymethyl Eye/skin irritation Pharmaceuticals
2-[1-Methyl-1-(4-Methyl-3-Cyclohexen-1-Yl)Ethoxy]Ethanol 55708-87-7 C₁₂H₂₂O₂ Cyclohexene + branched ethoxyethanol No data available Polymers, Fragrances

Research Findings and Toxicological Insights

  • Hexyl vs.
  • Cyclohexane vs. Linear Chains: Cyclohexane rings reduce volatility and may slow metabolic degradation compared to linear glycol ethers like 2-hexyloxyethanol .
  • Regulatory Context: Glycol ethers are regulated under frameworks like OSHA’s Hazard Communication Standard (2012) and EU CLP regulations, suggesting similar compliance requirements for this compound .

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